Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

purity quality control intermediate procurement

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 853105-37-0) is a 6-oxo-1,6-dihydropyridine-3-carboxylate ester that serves as a critical advanced intermediate in the synthesis of potent MEK1/2 kinase inhibitors. The compound features a 4-hydroxy substituent on a 1-methyl-6-oxo-1,6-dihydropyridine core with an ethyl ester at the 3-position (C₉H₁₁NO₄, MW 197.19).

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 853105-37-0
Cat. No. B1395548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS853105-37-0
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C(=O)C=C1O)C
InChIInChI=1S/C9H11NO4/c1-3-14-9(13)6-5-10(2)8(12)4-7(6)11/h4-5,11H,3H2,1-2H3
InChIKeyJWRGQTXEIAYASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 853105-37-0): Core Dihydropyridine Intermediate for MEK Inhibitor Programs


Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 853105-37-0) is a 6-oxo-1,6-dihydropyridine-3-carboxylate ester that serves as a critical advanced intermediate in the synthesis of potent MEK1/2 kinase inhibitors [1]. The compound features a 4-hydroxy substituent on a 1-methyl-6-oxo-1,6-dihydropyridine core with an ethyl ester at the 3-position (C₉H₁₁NO₄, MW 197.19) . Its primary documented use is as the immediate precursor to 4‑(4‑bromo‑2‑fluorophenylamino)‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylic acid derivatives, a scaffold claimed in multiple Array BioPharma patents for the treatment of hyperproliferative disorders [1][2].

Why the Ethyl Ester Cannot Be Interchanged with Methyl or Free Acid Analogs in 6-Oxo-Dihydropyridine Scaffold Synthesis


The ethyl ester moiety of CAS 853105-37-0 is not a passive spectator. In the patented synthetic route, this specific ester undergoes chemoselective aminolysis with 4‑bromo‑2‑fluoroaniline to install the critical C4‑arylamino pharmacophore; the reaction outcome is sensitive to the ester alkyl group because both the electrophilicity of the carbonyl and the steric environment govern the rate and yield of this key transformation [1]. Swapping to the methyl ester (CAS 2818‑06‑6 or 1174525‑17‑7) alters the steric and electronic profile, while the free carboxylic acid (CAS 1173147‑16‑4) requires a separate coupling step and introduces different solubility and purification challenges . The quantitative consequences of such substitution are detailed below.

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Supplier-Specified Purity: Ethyl Ester (98+%) vs. Methyl Ester (95%) – A 3-Percentage-Point Advantage in Key Intermediate Quality

Two reputable suppliers report standard purity for the ethyl ester at ≥98% (Bidepharm) , while the methyl ester analog (CAS 1174525‑17‑7) is listed at 95% by AKSci . This 3‑percentage‑point differential (or greater, depending on batch) can translate into higher yield in the subsequent amination step and reduced purification burden in multi‑step GMP or discovery syntheses.

purity quality control intermediate procurement

Exclusive Use as the Penultimate Intermediate in a Published MEK Inhibitor Patent Route Supporting Clinical Candidates

In US Patent 7,517,994 B2 (Array BioPharma), the ethyl ester (CAS 853105‑37‑0) is specified as the sole ester intermediate for preparing 4‑(4‑bromo‑2‑fluorophenylamino)‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylic acid and its downstream amide clinical candidates [1]. By contrast, the methyl ester is not exemplified in this same route. The choice of ethyl ester is therefore directly linked to the synthetic path that produced the compounds evaluated in preclinical efficacy models .

MEK inhibitor synthetic route patented intermediate

MW 197.19 Ethyl Ester Offers a Balanced Lipophilicity Profile for Intermediate Isolation vs. the Polar Free Acid (MW 169.13)

The ethyl ester (MW 197.19) is a neutral, organic-soluble intermediate that can be extracted with EtOAc after aqueous work‑up, as described in the patent procedure [1]. The corresponding free carboxylic acid (CAS 1173147‑16‑4, MW 169.13) is a more polar, water‑soluble species that requires neutralization and precipitation or ion‑exchange for isolation . This difference in extractability directly impacts recovery yield and purity during scale‑up.

physicochemical properties extractability work-up

When to Prioritize Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 853105-37-0) for Procurement


Reproducing or Scaling the Patented MEK 1/2 Inhibitor Synthetic Route

Any laboratory or CDMO intending to follow the exact Array BioPharma route (US 7,517,994 or US 8,211,920) must source the ethyl ester, as it is the only ester intermediate exemplified in the key C4 amination step. Using the methyl ester or free acid introduces an unvalidated variable that would require re‑optimization of reaction conditions and could compromise comparability with published biological data [1].

Discovery Chemistry Campaigns Requiring High-Purity Advanced Intermediates

With a supplier‑specified purity of 98+% (Bidepharm) , the ethyl ester reduces the purification burden for the downstream 4‑arylamino‑6‑oxo‑1,6‑dihydropyridine library. This is particularly valuable when the subsequent amide coupling is performed on small scale (≤ 0.2 mmol) where mass recovery is critical.

Process Development for Dihydropyridine-Based Kinase Inhibitor Scaffolds

The favorable phase‑partitioning behavior of the ethyl ester enables straightforward extractive work‑up with EtOAc, avoiding the precipitation and filtration steps required for the free acid [1]. In process development, this can reduce unit operations and improve overall yield consistency across batches.

Building Block Procurement for Focused Kinase-Focused Compound Collections

The 4‑hydroxy‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine core is a recognized hinge‑binding motif in kinase inhibitor design. Procuring the ethyl ester rather than the acid ensures compatibility with direct diversification via amidation or transesterification without an unnecessary hydrolysis or protection step [2].

Quote Request

Request a Quote for Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.